molecular formula C14H28N2O B15207649 2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine CAS No. 129953-60-2

2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine

Cat. No.: B15207649
CAS No.: 129953-60-2
M. Wt: 240.38 g/mol
InChI Key: CLZPEAWCZYIDAP-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is an organic compound belonging to the class of amines. It is characterized by a piperidine ring substituted with four methyl groups and a tetrahydrofuran-2-ylmethyl group. This compound is known for its unique structural features and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine and tetrahydrofuran-2-ylmethyl chloride.

    Reaction Conditions: The reaction between 2,2,6,6-tetramethylpiperidine and tetrahydrofuran-2-ylmethyl chloride is carried out under anhydrous conditions, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Halides, electrophiles

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted derivatives

Scientific Research Applications

2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as a hindered base, which allows it to participate in various chemical reactions without undergoing significant side reactions. Its bulky structure provides steric hindrance, making it a valuable reagent in selective synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is unique due to its combination of a piperidine ring with a tetrahydrofuran-2-ylmethyl group. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various applications.

Properties

CAS No.

129953-60-2

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

2,2,6,6-tetramethyl-N-(oxolan-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C14H28N2O/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h11-12,15-16H,5-10H2,1-4H3

InChI Key

CLZPEAWCZYIDAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2CCCO2)C

Origin of Product

United States

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